molecular formula C16H15ClN2O B2620059 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline CAS No. 443292-38-4

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline

Cat. No.: B2620059
CAS No.: 443292-38-4
M. Wt: 286.76
InChI Key: UUCACZHYLIUZBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is an organic compound with the molecular formula C16H15ClN2O It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-chloroaniline with 5-isopropylbenzo[d]oxazole under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction . The reaction is carried out in a round-bottom flask, where the reactants are mixed and heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorobenzo[d]oxazol-2-yl)aniline
  • 2-(3-Aminophenyl)-5-chloro-1,3-benzoxazole

Uniqueness

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-9(2)10-4-6-15-14(8-10)19-16(20-15)11-3-5-12(17)13(18)7-11/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCACZHYLIUZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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